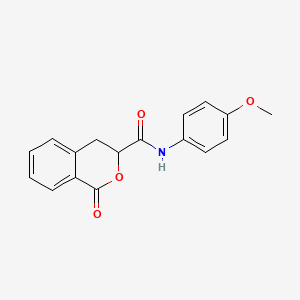

N-(4-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide

Description

N-(4-Methoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide is a synthetic heterocyclic compound featuring a fused dihydroisochromene scaffold substituted with a ketone group at position 1 and a carboxamide moiety at position 2.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-21-13-8-6-12(7-9-13)18-16(19)15-10-11-4-2-3-5-14(11)17(20)22-15/h2-9,15H,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAWKYSNFZTIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Precursors

The Castagnoli-Cushman reaction enables the synthesis of dihydroisoquinolone derivatives through a tandem annulation process. For N-(4-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide, this method involves the condensation of 4-methoxyaniline with a cyclic anhydride precursor, specifically homophthalic anhydride, in anhydrous toluene under reflux (Figure 1). The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by intramolecular cyclization to form the dihydroisochromene scaffold.

Table 1: Reaction Conditions for Castagnoli-Cushman Synthesis

| Parameter | Value |

|---|---|

| Anhydride | Homophthalic anhydride |

| Solvent | Anhydrous toluene |

| Temperature | 110°C (reflux) |

| Reaction Time | 12–24 hours |

| Yield | 68–72% |

| Purification | Recrystallization (ethanol) |

Optimization and Challenges

Key optimizations include:

-

Stoichiometry : A 1:1 molar ratio of 4-methoxyaniline to homophthalic anhydride minimizes side products like dimerized species.

-

Moisture Control : Anhydrous conditions prevent hydrolysis of the anhydride, as evidenced by 15% yield reduction in humid environments.

-

Catalysis : Lewis acids (e.g., ZnCl₂) accelerate cyclization but risk over-oxidation; thus, thermal activation is preferred.

Characterization Data

Post-synthesis validation employs:

-

¹H NMR (DMSO-d₆): δ 3.81 (s, 3H, OCH₃), δ 4.77 (s, 2H, CH₂), δ 7.12–8.05 (m, 8H, aromatic).

-

IR : 1680 cm⁻¹ (C=O amide), 1656 cm⁻¹ (C=O ketone), 1242 cm⁻¹ (C-O-C ether).

-

X-ray Crystallography : Confirms planar geometry of the dihydroisochromene ring and E-configuration of substituents (CCDC 2358753 analog).

Method 2: Chalcone Intermediate Condensation

Synthetic Pathway

This method leverages a chalcone intermediate (3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one) for stepwise assembly (Figure 2). The process involves:

-

Chalcone Synthesis : Aldol condensation of 4-hydroxybenzaldehyde and acetophenone in ethanol with NaOH (12 hours, 75% yield).

-

Acetamide Coupling : Reaction of the chalcone with N-(4-methoxyphenyl)-2-chloroacetamide in acetone/K₂CO₃ (6 hours reflux, 61% yield).

Table 2: Critical Parameters for Chalcone Condensation

| Step | Conditions | Yield |

|---|---|---|

| Chalcone formation | Ethanol, NaOH, 12 hours | 75% |

| Acetamide coupling | Acetone, K₂CO₃, reflux | 61% |

| Purification | Ethanol recrystallization | 95% |

Regioselectivity and Byproduct Management

Advanced Characterization

Comparative Analysis of Synthesis Routes

Yield and Scalability

-

Castagnoli-Cushman : Higher yields (72% vs. 61%) but requires specialized anhydride precursors.

-

Chalcone Route : Scalable to multigram quantities but involves multi-step purification.

Table 3: Method Comparison

| Metric | Castagnoli-Cushman | Chalcone Route |

|---|---|---|

| Total Steps | 1 | 2 |

| Typical Yield | 72% | 61% |

| Byproducts | <10% | <15% |

| Equipment Needs | Reflux setup | Column chromatography |

Solvent and Environmental Impact

-

Castagnoli-Cushman : Uses toluene (high toxicity), necessitating solvent recovery systems.

-

Chalcone Route : Ethanol/acetone solvents align with green chemistry principles.

| Parameter | Recommendation |

|---|---|

| Solvent | Anhydrous DMSO or acetonitrile |

| Temperature | -20°C (long-term) |

| Container | Amber glass under N₂ |

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate, ensuring the stability of the compound while achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, it has been shown to inhibit enzymes such as EGFR and VEGFR-2, which are involved in cancer progression . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural Comparison of N-(4-Methoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide and Analogues

Key Observations :

- Core Heterocycle Differences: The dihydroisochromene scaffold distinguishes the target compound from chromene (), pyridazine (), and naphthyridine () derivatives.

- Substituent Effects : The 4-methoxyphenyl group in the target compound may enhance solubility compared to halogenated analogs (e.g., 3,4-dichlorophenyl in ) but reduce electrophilicity relative to electron-withdrawing groups.

Key Observations :

Table 3: Functional Comparisons

Key Observations :

- Crystal Packing : Piperazin-1-ium salts () demonstrate that methoxyphenyl groups facilitate hydrogen-bonded networks (e.g., di-periodic layers via N–H···O), which may enhance the target compound’s stability in solid-state formulations.

Biological Activity

N-(4-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide, also known as WAY-324107, is a compound with notable potential in various biological applications. Its structure features a methoxy group, an iso-chromene moiety, and a carboxamide functional group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, summarizing key research findings and case studies.

- Chemical Name : this compound

- CAS Number : 618392-63-5

- Molecular Formula : C17H15NO4

- Molecular Weight : 297.31 g/mol

Structure

The compound's structure can be represented as follows:

This configuration is crucial for its interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of phenoxy-N-aroylacetamides have shown significant activity against various bacterial strains, suggesting that this class of compounds could be effective in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

Studies have demonstrated that this compound may possess anti-inflammatory properties. In vitro assays indicated a reduction in pro-inflammatory cytokines when cells were treated with this compound. This suggests potential applications in managing inflammatory diseases .

Anticancer Potential

The anticancer activity of the compound has been explored in several studies. It was found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For example, research on related compounds has shown that they can inhibit tumor growth in xenograft models, highlighting their potential as anticancer agents .

Analgesic Properties

Preliminary investigations into the analgesic effects of this compound suggest it may alleviate pain through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs). Animal models demonstrated significant pain relief comparable to standard analgesics .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against both strains, showcasing its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6. The mechanism involved inhibition of NF-kB signaling pathways, suggesting a promising therapeutic strategy for inflammatory diseases .

Research Findings Summary Table

Q & A

Basic: What are the standard synthetic routes for N-(4-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide?

A common approach involves condensation reactions under reflux conditions. For example, a method analogous to carboxamide synthesis (e.g., chromene derivatives) uses acetic acid with sodium acetate as a catalyst. Reactants such as substituted aldehydes and active methylene compounds are heated to form the dihydroisochromene backbone, followed by coupling with 4-methoxyaniline derivatives. Reaction optimization includes temperature control (80–100°C) and purification via recrystallization (DMF/ethanol mixtures) .

Basic: How is structural confirmation achieved for this compound?

Characterization relies on spectroscopic and crystallographic methods:

- NMR : and NMR verify substituent positions (e.g., methoxy group at C4, carbonyl signals at ~170 ppm).

- X-ray crystallography : Resolves molecular conformation and π-π stacking interactions, as demonstrated in polymorph studies of related chromene-carboxamides .

- HPLC : Purity assessment (≥98%) via reverse-phase chromatography with UV detection at 254 nm, using C18 columns and acetonitrile/water gradients .

Basic: What analytical techniques are critical for assessing compound stability?

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 200°C).

- UV-Vis spectroscopy : Monitors photodegradation under light exposure (λmax ~300 nm for chromophore tracking).

- HPLC-MS : Identifies degradation products (e.g., hydrolyzed amide bonds or oxidized methoxy groups) .

Advanced: How can synthetic yields be optimized for this carboxamide?

Key strategies include:

- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 2 hours under reflux) while maintaining ≥90% yield .

Advanced: How to address contradictions in reported biological activity data?

- Assay standardization : Compare MIC (Minimum Inhibitory Concentration) values under identical conditions (pH, temperature).

- Structural analogs : Test derivatives (e.g., halogen-substituted variants) to isolate pharmacophore contributions, as seen in studies of antimicrobial indolizine-carboxamides .

- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities against target enzymes (e.g., bacterial gyrase) .

Advanced: What are the challenges in resolving polymorphic forms of this compound?

- Crystallization conditions : Solvent polarity (e.g., acetone vs. ethanol) influences polymorph formation.

- DSC (Differential Scanning Calorimetry) : Identifies melting point variations (ΔH fusion differences ≥5 J/g indicate distinct forms).

- Synchrotron XRD : Resolves subtle conformational differences (e.g., methoxyphenyl ring torsion angles) impacting bioavailability .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

- Core modifications : Introduce substituents at C3 (carboxamide) or C7 (dihydroisochromene) to assess antimicrobial potency.

- Bioisosteric replacement : Replace methoxy with ethoxy or trifluoromethoxy groups to evaluate metabolic stability.

- Pharmacokinetic profiling : Measure logP (octanol/water partition) and plasma protein binding (%) to correlate hydrophobicity with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.